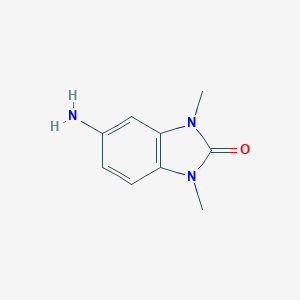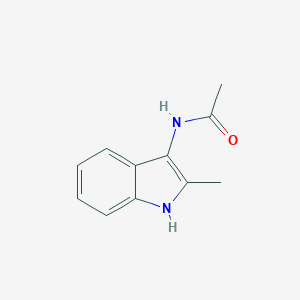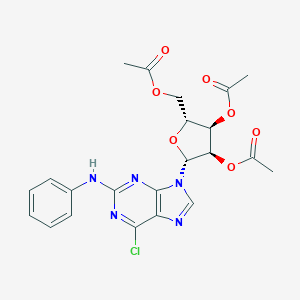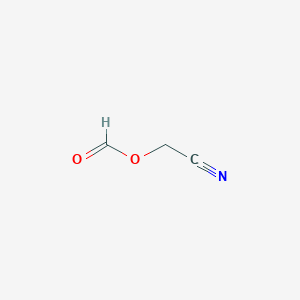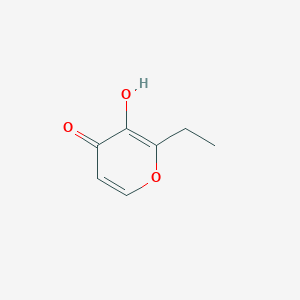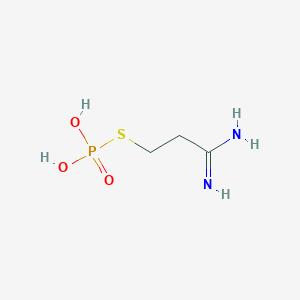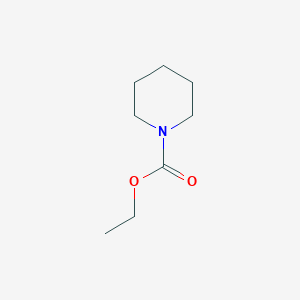
4,10-芳樟烷二醇
描述
4,10-Aromadendranediol is a sesquiterpene alcohol . It is a natural product found in Neolitsea hiiranensis, Aglaia grandis, and other organisms . It has been found to significantly ameliorate the Aβ1-42 peptide-induced memory impairment , and can be used for Alzheimer’s disease (AD) research .
Synthesis Analysis
The natural product 4,10-Aromadendranediol has been isolated from the dried twigs of the Baccharis gaudichaudiana plant . It exhibits the capability of promoting neurite outgrowth in neuronal cells in vitro .Molecular Structure Analysis
The molecular formula of 4,10-Aromadendranediol is C15H26O2 . The IUPAC name is (1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 4,10-Aromadendranediol .Physical And Chemical Properties Analysis
The molecular weight of 4,10-Aromadendranediol is 238.37 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 314.4±10.0 °C at 760 mmHg .科学研究应用
Neuritogenesis in Neuronal Cells
4,10-Aromadendranediol (ARDD) has been found to induce neuritogenesis in neuronal cells in vitro . This compound significantly enhances neurite outgrowth in NGF-treated PC12 cells and N1E115 cells in a time-dependent manner .
Activation of the ERK Pathway
ARDD activates the ERK pathway, which is crucial for various cellular processes, including cell growth and differentiation . This activation leads to the phosphorylation of ERK1/2 and the downstream GSK-3β .
Induction of β-catenin Expression
ARDD induces β-catenin expression, a protein that plays a key role in the regulation of cell adhesion and gene transcription . This induction is significant as it is linked to the activation of the ERK pathway .
Up-regulation of Wnt Ligands
ARDD up-regulates the gene expression of the Wnt ligands Fzd1 and Wnt3a in neuronal cells . The Wnt signaling pathway is essential for various aspects of neuronal development, including cell fate determination, axon guidance, and synapse formation .
Increase in BDNF, CREB, and GAP-43 Expression
ARDD increases the expression of BDNF, CREB, and GAP-43 in N1E115 cells . These proteins play vital roles in neuronal survival, synaptic plasticity, and axonal growth .
Enhancement of Neurite Outgrowth under Oxygen and Glucose Deprivation (OGD)
In N1E115 cells subjected to OGD, pretreatment with ARDD significantly enhances the phosphorylation of ERK1/2 and induces neurite outgrowth . This suggests that ARDD could potentially be beneficial in conditions of ischemic brain injury .
作用机制
Target of Action
The primary target of 4,10-Aromadendranediol (ARDD) is the ERK signaling pathway . This pathway plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and survival .
Mode of Action
ARDD interacts with its targets by activating the ERK signaling pathway . It significantly enhances neurite outgrowth in NGF-treated PC12 cells and N1E115 cells in a time-dependent manner .
Biochemical Pathways
ARDD affects the ERK1/2 and the downstream GSK-3β pathways . It significantly increases the phosphorylation of ERK1/2 and the downstream GSK-3β, subsequently induces β-catenin expression and up-regulates the gene expression of the Wnt ligands Fzd1 and Wnt3a in neuronal cells . The neurite outgrowth-promoting effect of ARDD in neuronal cells is abolished by pretreatment with the specific ERK1/2 inhibitor PD98059, but is partially reversed by XAV939, an inhibitor of the Wnt/β-catenin pathway .
Result of Action
ARDD exhibits neurite outgrowth-inducing activity in neurons via activation of the ERK signaling pathway . It also increases the expression of BDNF, CREB, and GAP-43 in N1E115 cells, which is reversed by pretreatment with PD98059 . These results suggest that ARDD may be beneficial to the treatment of brain diseases .
Action Environment
In N1E115 cells subjected to oxygen and glucose deprivation (OGD), pretreatment with ARDD significantly enhances the phosphorylation of ERK1/2 and induces neurite outgrowth . This suggests that the action, efficacy, and stability of ARDD can be influenced by environmental factors such as oxygen and glucose levels .
属性
IUPAC Name |
(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10-,11-,12-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNPMJOWAWGIMM-HTKHVQBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@H]1CC[C@]3(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127890 | |
| Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,10-Aromadendranediol | |
CAS RN |
70051-38-6 | |
| Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70051-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of 4,10-aromadendranediol?
A1: 4,10-Aromadendranediol has been shown to induce neuritogenesis, the formation of new neuronal projections (neurites), in neuronal cells in vitro. [] This suggests a potential role for this natural product in promoting neuronal growth and development.
Q2: How does 4,10-aromadendranediol exert its neuritogenic effects?
A2: Research indicates that 4,10-aromadendranediol promotes neuritogenesis through the activation of the extracellular signal-regulated kinase (ERK) pathway. [] The ERK pathway is a key signaling cascade involved in cell growth, differentiation, and survival. Further studies are needed to fully elucidate the molecular mechanisms underlying this interaction.
Q3: Where has 4,10-aromadendranediol been identified in nature?
A3: While the provided abstracts do not explicitly state the source of 4,10-aromadendranediol, it was found alongside other compounds, including gaudichanolides A and B, in the dried twigs of Baccharis gaudichaudiana. [] This suggests that Baccharis gaudichaudiana may be a natural source of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





